N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a chemical compound with a linear formula of C9H7BrN2OS2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . A study on the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole provides detailed information on the molecular structure of a related compound .Scientific Research Applications
Synthesis and Biological Activity in Dyeing
One of the significant applications of compounds similar to N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is in the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds have been used in dyeing polyester fabrics and have demonstrated efficient antioxidant, antitumor, and antimicrobial activities. This highlights their potential in producing biologically active fabrics for various applications (Khalifa et al., 2015).
Antibacterial Properties
Another key area of research is the exploration of antibacterial properties. Compounds structurally related have been synthesized and shown to possess slight to moderate activity against various microorganisms including Staphylococcus aureus and Escherichia coli (Atta et al., 2011).
Anticancer Activity
There is considerable interest in the potential anticancer activities of these compounds. Various studies have synthesized similar compounds and tested their efficacy against different cancer cell lines. Some of these compounds have exhibited promising anticancer activity, highlighting their potential as therapeutic agents (Palkar et al., 2017), (Tiwari et al., 2017).
Application in Photovoltaic Devices
Some research has explored the use of similar compounds in the synthesis of polymers for photovoltaic devices. These studies have shown that such polymers exhibit unique thermal, optical, and electrochemical properties, making them suitable for use in organic photovoltaic cells (Lee et al., 2010).
Corrosion Inhibition
Thiazole and thiadiazole derivatives, which are structurally related to the compound , have been studied for their corrosion inhibition properties. These studies involve quantum chemical and molecular dynamics simulations to predict their effectiveness in protecting metal surfaces from corrosion (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s possible that this compound may also target microbial pathogens and cancerous cells.
Mode of Action
Related compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds may interact with specific receptors or enzymes in cancer cells, disrupting their normal function and leading to cell death .
Biochemical Pathways
Based on the potential antimicrobial and anticancer activities, it can be inferred that the compound may interfere with essential biochemical pathways in bacteria or cancer cells, such as lipid biosynthesis in bacteria or signal transduction pathways in cancer cells .
Pharmacokinetics
Molecular docking studies of similar compounds have shown promising results, suggesting that these compounds may have good bioavailability and could potentially be used as lead compounds for rational drug designing .
Result of Action
Based on the potential antimicrobial and anticancer activities, it can be inferred that the compound may lead to the death of bacterial cells or cancer cells .
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS3/c1-2-3-7-11(22-18-17-7)12(19)16-13-15-8(6-20-13)9-4-5-10(14)21-9/h4-6H,2-3H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMMYMCBLOOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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